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molecular formula C10H17F3N2 B8391502 1-(2,2,2-Trifluoro-ethyl)-decahydro-quinoxaline

1-(2,2,2-Trifluoro-ethyl)-decahydro-quinoxaline

Cat. No. B8391502
M. Wt: 222.25 g/mol
InChI Key: HMXUITWZJXSEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614209B2

Procedure details

cis-Decahydro-quinoxaline (0.104 g, 0.74 mmol) was dissolved in DMF (1 mL) and sodium hydride (60% in mineral oil, 0.015 g, 0.37 mmol) was added. After 5 minutes, trifluoro-methanesulfonic acid 2,2,2-trifluoro-ethyl ester (0.137 g, 0.37 mmol) was dissolved in a small amount of DMF and added to the mixture. Stirring was continued for 1 hour at room temperature then the material was diluted slightly with methanol and applied to a 10 g SCX-2 cartridge. This was washed with methanol then eluted using 2 N ammonia in methanol to afford 1-(2,2,2-trifluoro-ethyl)-decahydro-quinoxaline as a pale yellow oil (0.119 g).
Quantity
0.104 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
0.137 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C@@H:10]2[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[NH:4][CH2:3][CH2:2]1.[H-].[Na+].[F:13][C:14]([F:25])([F:24])[CH2:15]OS(C(F)(F)F)(=O)=O>CN(C=O)C.CO>[F:13][C:14]([F:25])([F:24])[CH2:15][N:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[NH:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.104 g
Type
reactant
Smiles
N1CCN[C@@H]2CCCC[C@H]12
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.015 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.137 g
Type
reactant
Smiles
FC(COS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the mixture
WAIT
Type
WAIT
Details
was continued for 1 hour at room temperature
Duration
1 h
WASH
Type
WASH
Details
This was washed with methanol
WASH
Type
WASH
Details
then eluted

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(CN1CCNC2CCCCC12)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.119 g
YIELD: CALCULATEDPERCENTYIELD 144.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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